Threonyl-lysyl-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

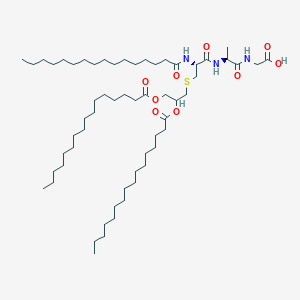

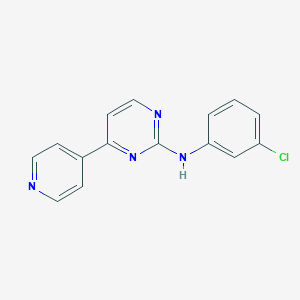

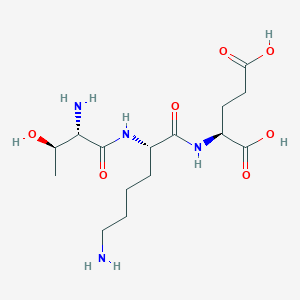

Threonyl-lysyl-glutamic acid (TKG) is a tripeptide that has gained attention in scientific research due to its potential biological activities. It is composed of three amino acids: threonine, lysine, and glutamic acid. TKG is synthesized through various methods, and its mechanism of action is still being studied. In

Applications De Recherche Scientifique

Amino Acid Production and Metabolic Pathways

Threonyl-lysyl-glutamic acid, as a part of amino acid studies, contributes to the understanding of amino acid production and metabolic pathways. Research has shown that certain bacterial strains, such as Methylobacillus glycogenes, are manipulated to produce amino acids like glutamic acid, threonine, and lysine. These studies are significant in the industrial production of amino acids, offering insights into fermentation processes and genetic engineering for amino acid synthesis (Motoyama et al., 1993).

Neurotransmitter Function and Transport

Research on L-glutamic acid, a component of threonyl-lysyl-glutamic acid, delves into its role as a major excitatory neurotransmitter in the mammalian central nervous system. The high affinity glutamate uptake system ensures the clearance of neurotoxic concentrations of glutamate, vital for maintaining neurological health. This research has implications for understanding and potentially treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).

Bacterial Amino Acid Secretion

The bacterium Corynebacterium glutamicum is known for its role in producing amino acids like L-glutamate, L-lysine, and L-threonine. Studies reveal how amino acids are exported from bacterial cells, including identifying genes responsible for this process. Understanding these mechanisms is crucial for enhancing amino acid production in industrial settings (Wachi, 2020).

Enzyme-Substrate Interactions and Catalysis

Research on enzyme-substrate interactions has shown that mutations in enzymes can lead to the formation of covalent bonds with substrates, providing insights into enzyme catalysis and substrate distortion. Such studies have implications for understanding enzymatic reactions and designing novel enzymes for industrial and medical applications (Kuroki et al., 1993).

Biotechnological Applications

Studies on poly(glutamic acid) and poly(lysine) have explored their synthesis and potential biomedical applications. These compounds are promising for drug delivery carriers, biological adhesives, and other medical materials due to their biodegradable and nontoxic nature (Shih et al., 2004).

Crystal Structure Analysis

Research on the crystal structure of L-lysyl-L-glutamic acid dihydrate contributes to the understanding of molecular conformations and interactions, which is essential for drug design and material science applications (Yennawar & Viswamitra, 2009).

Propriétés

Numéro CAS |

122605-96-3 |

|---|---|

Nom du produit |

Threonyl-lysyl-glutamic acid |

Formule moléculaire |

C15H28N4O7 |

Poids moléculaire |

376.41 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1 |

Clé InChI |

SCSVNSNWUTYSFO-WDCWCFNPSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |

SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

SMILES canonique |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

Autres numéros CAS |

122605-96-3 |

Séquence |

TKE |

Synonymes |

Thr-Lys-Glu threonyl-lysyl-glutamic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)